4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride
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Overview
Description
4-(Trifluoromethyl)-1-azabicyclo[221]heptan-3-one hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and mechanisms.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Delivery: Studied for its ability to enhance the delivery of drugs across biological membranes.
Industry:
Material Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target sites. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- **4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride
- **(1-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine hydrochloride
Comparison:
Structural Differences: While these compounds share the trifluoromethyl and bicyclic core, variations in the position of functional groups lead to differences in chemical reactivity and biological activity.
Unique Properties: 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of an azabicyclo moiety, which imparts distinct pharmacological and chemical properties.
Properties
CAS No. |
2763777-62-2 |
---|---|
Molecular Formula |
C7H9ClF3NO |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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